molecular formula C14H25NO3 B2563542 Tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1702228-97-4

Tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2563542
CAS No.: 1702228-97-4
M. Wt: 255.358
InChI Key: ORZNBNKVMDYXJW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a cyclopropylmethyl group, and a hydroxyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the cyclopropylmethyl group through nucleophilic substitution reactions. The hydroxyl group can be introduced via oxidation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: Tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The cyclopropylmethyl group may contribute to the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the cyclopropylmethyl group, which may affect its reactivity and biological activity.

    Cyclopropylmethyl 4-hydroxypiperidine-1-carboxylate: Lacks the tert-butyl group, which may influence its stability and solubility.

    Tert-butyl 3-(methyl)-4-hydroxypiperidine-1-carboxylate: Contains a methyl group instead of a cyclopropylmethyl group, which may alter its chemical properties.

Uniqueness: Tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both the tert-butyl and cyclopropylmethyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-7-6-12(16)11(9-15)8-10-4-5-10/h10-12,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZNBNKVMDYXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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